(1S,2S,3R,5R)-2-(Benzyloxy)methyl-6-oxabicyclo[3.1.0]hexan-3-ol (1S,2S,3R,5R)-2-(Benzyloxy)methyl-6-oxabicyclo[3.1.0]hexan-3-ol
Brand Name: Vulcanchem
CAS No.: 1353742-19-4
VCID: VC0122236
InChI: InChI=1S/C13H16O3/c14-11-6-12-13(16-12)10(11)8-15-7-9-4-2-1-3-5-9/h1-5,10-14H,6-8H2/t10-,11+,12+,13-/m0/s1
SMILES: C1C(C(C2C1O2)COCC3=CC=CC=C3)O
Molecular Formula: C13H16O3
Molecular Weight: 220.268

(1S,2S,3R,5R)-2-(Benzyloxy)methyl-6-oxabicyclo[3.1.0]hexan-3-ol

CAS No.: 1353742-19-4

Cat. No.: VC0122236

Molecular Formula: C13H16O3

Molecular Weight: 220.268

* For research use only. Not for human or veterinary use.

(1S,2S,3R,5R)-2-(Benzyloxy)methyl-6-oxabicyclo[3.1.0]hexan-3-ol - 1353742-19-4

Specification

CAS No. 1353742-19-4
Molecular Formula C13H16O3
Molecular Weight 220.268
IUPAC Name (1S,2S,3R,5R)-2-(phenylmethoxymethyl)-6-oxabicyclo[3.1.0]hexan-3-ol
Standard InChI InChI=1S/C13H16O3/c14-11-6-12-13(16-12)10(11)8-15-7-9-4-2-1-3-5-9/h1-5,10-14H,6-8H2/t10-,11+,12+,13-/m0/s1
Standard InChI Key LPHHAQDOQOLDFK-LOWDOPEQSA-N
SMILES C1C(C(C2C1O2)COCC3=CC=CC=C3)O

Introduction

Chemical Identity and Structure

Molecular Identification and Nomenclature

(1S,2S,3R,5R)-2-(Benzyloxy)methyl-6-oxabicyclo[3.1.0]hexan-3-ol is a complex organic compound featuring specific stereochemistry that is critical to its chemical and biological properties. The compound is characterized by a bicyclic structure containing an epoxide (oxirane) ring system fused to a cyclopentane ring with hydroxyl and benzyloxymethyl substituents.

Table 2.1: Chemical Identifiers of (1S,2S,3R,5R)-2-(Benzyloxy)methyl-6-oxabicyclo[3.1.0]hexan-3-ol

ParameterValue
CAS Number1353742-19-4
Molecular FormulaC₁₃H₁₆O₃
Molecular Weight220.268 g/mol
IUPAC Name(1S,2S,3R,5R)-2-(phenylmethoxymethyl)-6-oxabicyclo[3.1.0]hexan-3-ol
InChIInChI=1S/C13H16O3/c14-11-6-12-13(16-12)10(11)8-15-7-9-4-2-1-3-5-9/h1-5,10-14H,6-8H2/t10-,11+,12+,13-/m0/s1
InChIKeyLPHHAQDOQOLDFK-LOWDOPEQSA-N

The compound has several recognized synonyms in chemical literature and databases, including:

  • (1S,2S,3R,5R)-2-[(benzyloxy)methyl]-6-oxabicyclo[3.1.0]hexan-3-ol

  • (1S,2S,3R,5R)-2-((Benzyloxy)methyl)-6-oxabicyclo[3.1.0]hexan-3-ol

Stereochemical Considerations

The nomenclature (1S,2S,3R,5R) indicates the specific stereochemical configuration at four stereogenic centers within the molecule. This precise stereochemical arrangement is essential for its biological activity and chemical reactivity. The compound features a 6-oxabicyclo[3.1.0]hexane core structure, which contains an epoxide bridge that contributes to its conformational rigidity and reactivity profile .

It is important to distinguish this compound from its diastereomer (1S,2R,3S,5R)-2-((Benzyloxy)methyl)-6-oxabicyclo[3.1.0]hexan-3-ol (CAS: 117641-39-1), which possesses different stereochemistry and consequently different chemical and biological properties.

Physical and Chemical Properties

Physical Characteristics

The physical properties of (1S,2S,3R,5R)-2-(Benzyloxy)methyl-6-oxabicyclo[3.1.0]hexan-3-ol contribute to its handling, storage requirements, and application potential in synthetic chemistry. While specific experimental data for this exact stereoisomer is somewhat limited in the available literature, theoretical and computational properties provide valuable insights.

Table 3.1: Physical Properties of (1S,2S,3R,5R)-2-(Benzyloxy)methyl-6-oxabicyclo[3.1.0]hexan-3-ol

PropertyValueMethod of Determination
Physical StateSolidExperimental observation
Molecular Weight220.268 g/molCalculated from molecular formula
Exact Mass220.109940High-resolution mass spectrometry

Chemical Reactivity

The chemical reactivity of (1S,2S,3R,5R)-2-(Benzyloxy)methyl-6-oxabicyclo[3.1.0]hexan-3-ol is significantly influenced by its functional groups and stereochemistry. The compound contains three key reactive sites:

  • The epoxide ring (oxirane) - susceptible to nucleophilic ring-opening reactions

  • The hydroxyl group - capable of participating in esterification, etherification, and oxidation reactions

  • The benzyloxy group - serving as a protecting group for the primary alcohol, which can be cleaved under appropriate conditions

These functional groups allow for selective chemical transformations, making the compound valuable in multi-step synthetic pathways leading to complex molecules.

Synthesis Methodologies

Synthetic Approaches

The synthesis of (1S,2S,3R,5R)-2-(Benzyloxy)methyl-6-oxabicyclo[3.1.0]hexan-3-ol typically involves complex organic reactions with carefully controlled conditions to achieve the desired stereochemistry. Asymmetric synthesis techniques are essential for establishing the correct configuration at the four stereogenic centers.

Key synthetic steps may include:

  • Stereoselective epoxidation of cyclopentene derivatives

  • Asymmetric hydroxylation reactions

  • Regioselective benzyl protection of primary alcohols

  • Stereocontrolled cyclopropanation reactions

The synthesis requires careful control of reaction conditions and purification techniques to ensure stereochemical purity, which is critical for its application in pharmaceutical synthesis.

Analytical Characterization

Analytical techniques employed for characterization of (1S,2S,3R,5R)-2-(Benzyloxy)methyl-6-oxabicyclo[3.1.0]hexan-3-ol include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

  • High-Resolution Mass Spectrometry (HRMS) for molecular weight determination

  • X-ray crystallography for absolute stereochemical confirmation

  • Chiral HPLC for enantiomeric purity assessment

These techniques ensure the identity, purity, and stereochemical integrity of the compound for research applications.

Applications in Organic Synthesis

Building Block in Complex Molecule Synthesis

(1S,2S,3R,5R)-2-(Benzyloxy)methyl-6-oxabicyclo[3.1.0]hexan-3-ol serves as a valuable building block in organic synthesis, particularly in the construction of complex molecules with defined stereochemistry. Its unique stereochemical configuration makes it especially useful in the synthesis of compounds where precise spatial arrangement of functional groups is critical.

The compound's utility stems from several features:

  • The rigid bicyclic framework provides a well-defined spatial arrangement of functional groups

  • The presence of orthogonally protected hydroxyl groups (free hydroxyl and benzyloxy-protected) allows for selective functionalization

  • The epoxide moiety offers a reactive site for stereoselective ring-opening reactions

These characteristics make it particularly valuable in the synthesis of complex natural products, pharmaceutical intermediates, and other biologically active compounds requiring precise stereochemical control.

Comparison with Related Compounds

Structural Comparison with (1S,2R,3S,5R) Isomer

A closely related compound that appears frequently in chemical literature is the diastereomer (1S,2R,3S,5R)-2-((Benzyloxy)methyl)-6-oxabicyclo[3.1.0]hexan-3-ol (CAS: 117641-39-1). While sharing the same molecular formula (C₁₃H₁₆O₃) and similar core structure, the different stereochemical configuration results in distinct chemical and physical properties .

Table 7.1: Comparison of Stereoisomers

Property(1S,2S,3R,5R) Isomer(1S,2R,3S,5R) Isomer
CAS Number1353742-19-4117641-39-1
Molecular Weight220.268 g/mol220.26 g/mol
Boiling PointNot specifically reported363.1±22.0 °C at 760 mmHg
DensityNot specifically reported1.2±0.1 g/cm³
Flash PointNot specifically reported173.4±22.3 °C
ApplicationsBuilding block in organic synthesisEntecavir intermediate 2 (Ent-2)

The (1S,2R,3S,5R) isomer has been specifically identified as an intermediate in the synthesis of entecavir, an antiviral medication used in the treatment of hepatitis B .

Structure-Activity Relationships

The difference in stereochemistry between these isomers significantly impacts their reactivity, biological activity, and utility in synthetic pathways. The spatial arrangement of the hydroxyl and benzyloxymethyl groups relative to the bicyclic framework determines:

  • The approach trajectory for reagents in subsequent reactions

  • The three-dimensional shape of resulting products

  • The binding affinity to biological targets when incorporated into larger molecules

These structure-activity relationships highlight the importance of stereochemical control in the synthesis and application of these compounds.

Research Applications and Future Directions

Current Research Applications

Current research involving (1S,2S,3R,5R)-2-(Benzyloxy)methyl-6-oxabicyclo[3.1.0]hexan-3-ol focuses primarily on its utility as a building block in organic synthesis. The compound's unique stereochemical features make it valuable for constructing complex molecules with defined spatial arrangements of functional groups.

Specific research applications include:

  • Development of stereoselective synthetic methodologies

  • Exploration of structure-activity relationships in medicinal chemistry

  • Investigation of novel reaction pathways involving epoxide-containing bicyclic systems

Future Research Directions

Potential future directions for research involving this compound may include:

  • Development of more efficient and scalable synthetic routes to access the compound and related derivatives

  • Exploration of novel transformations that leverage the compound's unique stereochemistry

  • Investigation of potential applications in the synthesis of bioactive compounds beyond current applications

  • Computational studies to better understand the reactivity patterns and conformational preferences

These research avenues may expand the utility of (1S,2S,3R,5R)-2-(Benzyloxy)methyl-6-oxabicyclo[3.1.0]hexan-3-ol in organic synthesis and pharmaceutical development.

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